molecular formula C12H15Br2NO2 B8155400 tert-Butyl (3,5-dibromophenyl)(methyl)carbamate

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate

Cat. No.: B8155400
M. Wt: 365.06 g/mol
InChI Key: LKSBDTNGQLUWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate is an organic compound with the molecular formula C12H15Br2NO2 It is a derivative of carbamate, featuring a tert-butyl group, two bromine atoms on the phenyl ring, and a methyl group attached to the carbamate nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,5-dibromophenyl)(methyl)carbamate typically involves the reaction of 3,5-dibromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

3,5-dibromoaniline+tert-butyl chloroformatetert-Butyl (3,5-dibromophenyl)(methyl)carbamate\text{3,5-dibromoaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3,5-dibromoaniline+tert-butyl chloroformate→tert-Butyl (3,5-dibromophenyl)(methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield a methoxy-substituted derivative.

    Hydrolysis: The major products are 3,5-dibromoaniline and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3,5-dibromophenyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carbamate group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

tert-Butyl (3,5-dibromophenyl)(methyl)carbamate is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly alter its reactivity and binding properties compared to other carbamates. This makes it a valuable compound for specialized applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl N-(3,5-dibromophenyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2/c1-12(2,3)17-11(16)15(4)10-6-8(13)5-9(14)7-10/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSBDTNGQLUWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.